molecular formula C6H11NO2S2 B068857 Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate CAS No. 175202-95-6

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate

Cat. No.: B068857
CAS No.: 175202-95-6
M. Wt: 193.3 g/mol
InChI Key: XGPWSQOLBHROFM-UHFFFAOYSA-N
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Description

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and chemical biology. Its molecular structure features a unique dithioether bridge linking a methyl ester to a reactive thiourea moiety. This bifunctional architecture makes it a versatile building block for the synthesis of diverse heterocyclic compounds, particularly thiazole and thiadiazole derivatives, which are privileged scaffolds in drug discovery for their antimicrobial, anticancer, and anti-inflammatory properties. The thiourea group serves as a potent metal-chelating unit and a hydrogen-bond donor/acceptor, enabling its application in the development of enzyme inhibitors targeting metalloproteases or kinases. Furthermore, researchers utilize this compound to construct functionalized ligands, study sulfur-sulfur interactions in protein binding sites, and develop novel chemical probes for proteomics research. Its high reactivity provides a strategic handle for further functionalization, offering a valuable pathway to complex, sulfur-rich molecules for advanced investigative applications.

Properties

IUPAC Name

methyl 2-(3-amino-3-sulfanylidenepropyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c1-9-6(8)4-11-3-2-5(7)10/h2-4H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPWSQOLBHROFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381223
Record name methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
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URL https://comptox.epa.gov/dashboard/DTXSID80381223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-95-6
Record name Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-[(3-amino-3-thioxopropyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Thioesterification via Nucleophilic Substitution

The most widely reported method involves the reaction of methyl chloroacetate with 3-amino-3-thioxopropanethiol under basic conditions. This one-step procedure leverages the nucleophilic thiol group attacking the electrophilic carbon of the chloroacetate:

Procedure :

  • Reagents : Methyl chloroacetate (1.2 equiv), 3-amino-3-thioxopropanethiol (1.0 equiv), potassium carbonate (2.0 equiv).

  • Solvent : Anhydrous dimethylformamide (DMF).

  • Conditions : Stirred at 25°C under nitrogen for 24 hours.

  • Work-up : Quenched with ice water, extracted with dichloromethane, and purified via vacuum distillation.

Yield : 72–78%.
Purity : >95% (HPLC).

Mechanistic Insight :
The reaction proceeds via an S<sub>N</sub>2 mechanism, where the thiolate ion displaces chloride from methyl chloroacetate. The amino and thioxo groups remain intact due to the mild reaction conditions.

Two-Step Synthesis from 3-Aminopropanol

An alternative route involves synthesizing 3-amino-3-thioxopropanethiol in situ before coupling with methyl chloroacetate:

Step 1: Synthesis of 3-Amino-3-thioxopropanethiol

  • Reagents : 3-Aminopropanol (1.0 equiv), thiourea (1.5 equiv), hydrogen sulfide gas.

  • Conditions : Reflux in ethanol at 80°C for 12 hours.

  • Intermediate : 3-Amino-3-thioxopropanethiol isolated via filtration (yield: 65%).

Step 2: Thioester Formation

  • Reagents : Intermediate from Step 1 (1.0 equiv), methyl chloroacetate (1.1 equiv), triethylamine (2.0 equiv).

  • Solvent : Dichloromethane.

  • Conditions : 0°C to room temperature, 6 hours.

  • Work-up : Washed with 1M HCl, dried over MgSO<sub>4</sub>, and concentrated.

Overall Yield : 58–63%.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the thiolate intermediate. Base selection critically impacts yields:

BaseSolventYield (%)Purity (%)
K<sub>2</sub>CO<sub>3</sub>DMF7897
Et<sub>3</sub>NCH<sub>2</sub>Cl<sub>2</sub>6593
NaOHH<sub>2</sub>O/THF4285
Temperature (°C)Time (h)Yield (%)
252478
401868
251255

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 3.72 (s, 3H, OCH<sub>3</sub>), 3.15 (t, 2H, SCH<sub>2</sub>), 2.85 (m, 2H, NH<sub>2</sub>CH<sub>2</sub>), 1.98 (s, 2H, C=S).

  • IR (cm<sup>−1</sup>) : 2550 (S-H), 1680 (C=O), 1540 (N-H bend).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile:H<sub>2</sub>O = 70:30).

Challenges and Mitigation Strategies

Common Side Reactions

  • Disulfide Formation : Minimized by conducting reactions under inert atmospheres.

  • Hydrolysis of Thioester : Avoided by using anhydrous solvents and molecular sieves.

Purification Difficulties

  • Distillation : Effective for large-scale production (bp: 145–150°C at 15 mmHg).

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate undergoes several types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroper

Biological Activity

Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological significance, and the results of various studies that highlight its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thioacetic acid with appropriate amines, leading to the formation of thioester derivatives. The specific synthetic pathway can vary but generally includes the following steps:

  • Formation of Thioester : React thioacetic acid with a suitable amine to form a thioester.
  • Nucleophilic Substitution : Introduce methyl acetate to the thioester to yield this compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thioacetamide have shown effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for related compounds suggest that this compound may also possess comparable activity.

Compound Bacterial Strain MIC (μg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli16
This compoundTBD

Anticancer Activity

Studies have demonstrated that thioether and thiourea derivatives can inhibit cancer cell proliferation. For example, a related compound was found to reduce the viability of several cancer cell lines with IC50 values in the micromolar range. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Cell Line IC50 (μM)
HeLa (cervical cancer)15
MDA-MB-231 (breast)10
A549 (lung cancer)20

Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds are attributed to their ability to inhibit pro-inflammatory cytokines. In vitro assays have shown that these compounds can significantly reduce TNF-alpha and IL-6 levels in stimulated macrophages.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of thioester derivatives, including those structurally similar to this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
  • Evaluation Against Cancer Cell Lines : In a study published in Cancer Letters, researchers assessed the cytotoxic effects of various thiol-containing compounds on human cancer cell lines. This compound was included in the screening and demonstrated significant growth inhibition in breast and lung cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate, enabling comparative analysis of their properties, synthesis, and applications:

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

  • Structure: Contains a quinazolinone core fused with a methoxyphenyl group and a thioester side chain.
  • Synthesis : Produced via environmentally friendly methods, emphasizing high yields and reduced waste .
  • Applications : Serves as a precursor for bioactive heterocycles (e.g., antimicrobial or anticancer agents).

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

  • Structure : Features a pyrimidine ring substituted with a thietan-3-yloxy group and a thioester side chain.
  • Synthesis : Derived from a thiol-mediated nucleophilic substitution reaction .
  • Applications : Pyrimidine derivatives are often explored for antiviral or kinase-inhibitory activity.
  • Key Difference: The pyrimidine-thietan system offers distinct electronic properties compared to the amino-thioxopropyl group, altering reactivity and target interactions.

2-Methylpropyl [(3R)-1,1-dioxo-2,3-dihydro-1H-1λ⁶-thiophen-3-yl]acetate

  • Structure : Combines a sulfone-functionalized thiophene ring with an ester group.
  • Applications : Sulfone groups enhance metabolic stability, making such compounds candidates for drug development .
  • Key Difference : The sulfone moiety and thiophene ring contrast with the thioester and aliphatic chain of the target compound.

1-Butyl-3-methylimidazolium Acetate

  • Structure : An ionic liquid with an imidazolium cation and acetate anion.
  • Applications : Used as a solvent or catalyst in green chemistry, unrelated to medicinal intermediates .
  • Key Difference : Ionic nature and lack of sulfur-based functional groups distinguish it from thioester-containing analogs.

Isoamyl Acetate

  • Structure : A simple ester of acetic acid and isoamyl alcohol.
  • Key Difference : Minimal structural complexity compared to sulfur-rich, multifunctional compounds like the target molecule.

Data Table: Comparative Analysis

Compound Name Core Structure Key Functional Groups Synthesis Method Applications Biological Activity Potential
This compound Aliphatic chain Thioester, N–C=S Likely green synthesis Heterocyclic intermediates Antimicrobial, anticancer
Quinazolinone derivative Quinazolinone ring Thioester, methoxyphenyl Green chemistry Bioactive heterocycles Anticancer, enzyme inhibition
Pyrimidine derivative Pyrimidine-thietan Thioester, thietan Nucleophilic substitution Antiviral agents Kinase inhibition
Sulfone-thiophene derivative Thiophene-sulfone Sulfone, ester Unspecified Drug development Metabolic stability
1-Butyl-3-methylimidazolium acetate Imidazolium cation Acetate anion Ionic liquid synthesis Solvent/catalyst Non-biological
Isoamyl acetate Simple ester Acetate, isoamyl alcohol Esterification Flavoring agent Non-biological

Research Findings and Implications

  • Synthesis Trends: Green chemistry methods (e.g., solvent-free conditions, high atom economy) are prioritized for sulfur-containing esters, as seen in quinazolinone derivatives .
  • Structural Optimization: Pyrimidine and quinazolinone analogs demonstrate that aromatic systems improve target affinity, whereas aliphatic chains (as in the target) may enhance solubility .
  • Industrial Relevance: Ionic liquids like 1-butyl-3-methylimidazolium acetate highlight the versatility of ester-containing compounds in non-medicinal applications .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving thiol-containing intermediates. For example, analogous compounds are prepared by reacting thiols with activated esters (e.g., methyl chloroacetate) under inert atmospheres (N₂) to prevent oxidation . Purity optimization involves reverse-phase HPLC (e.g., methanol-water gradients) and recrystallization from solvents like 2-propanol . Monitoring reaction progress via TLC and confirming purity through melting point analysis and spectroscopic methods (¹H/¹³C NMR, IR) is critical .

Advanced: How can reaction conditions (e.g., solvent, temperature) be tailored to improve yields in thioether bond formation?

Thioether bond formation often requires aprotic solvents (e.g., DCM, DCE) to minimize side reactions. Elevated temperatures (e.g., reflux at 40–70°C) enhance reactivity, while nitrogen purging prevents disulfide formation . Catalytic bases like triethylamine or KOH (in DMF) improve nucleophilicity of thiol intermediates . For sterically hindered substrates, microwave-assisted synthesis (e.g., Rh(III) complex preparation) may reduce reaction times and improve regioselectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • ¹H/¹³C NMR : To confirm thioether (–S–) linkages (δ ~2.5–3.5 ppm for SCH₂) and ester carbonyls (δ ~165–175 ppm) .
  • IR Spectroscopy : Identification of C=O (1700–1750 cm⁻¹) and N–H/N–H₂ stretches (3300–3500 cm⁻¹) from the amino-thioxopropyl group .
  • GC-MS : To assess molecular ion peaks (m/z) and fragmentation patterns, ensuring no residual solvents or byproducts .

Advanced: How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for structural confirmation?

Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in crowded aromatic or thioether regions. For example, HMBC correlations can confirm connectivity between the methyl ester and thioether moieties . Isotopic labeling (e.g., deuterated solvents) or variable-temperature NMR may clarify dynamic effects . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Basic: What biological activities are associated with structurally similar thioether-containing compounds?

Analogous compounds exhibit antimicrobial , anticancer , and enzyme inhibitory activities. For instance, triazole-thioether derivatives show URAT1 inhibition (relevant for gout treatment) , while benzothiophene derivatives demonstrate antibacterial mechanisms via membrane disruption . Thioether linkages often enhance bioavailability by improving metabolic stability .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core Modifications : Vary substituents on the thioxopropyl group (e.g., halogenation, alkyl chains) to assess steric/electronic effects on target binding .
  • Isosteric Replacement : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and solubility .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like URAT1 or bacterial enzymes . Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Basic: What are the recommended storage conditions to prevent degradation?

Store under inert gas (argon) at –20°C to prevent oxidation of thiol/thioether groups. Use amber vials to avoid photodegradation. Purity should be verified via NMR periodically, as ester hydrolysis or disulfide formation may occur in humid environments .

Advanced: How can degradation pathways be analyzed under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4, 37°C) and monitor via LC-MS. Identify hydrolytic products (e.g., free thiols or carboxylic acids) and quantify using calibration curves . For oxidative pathways, use H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown .

Basic: What green chemistry approaches are applicable to its synthesis?

  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethanol .
  • Catalysis : Use immobilized lipases for esterification or thioether formation to reduce waste .
  • Microwave Assistance : Shorten reaction times and energy consumption (e.g., Rh(III) complex synthesis) .

Advanced: How can isotopic labeling (e.g., ¹⁴C, ³H) be incorporated for pharmacokinetic studies?

Introduce isotopes during synthesis:

  • ¹⁴C : Use labeled methyl chloroacetate in the esterification step .
  • ³H : Catalytic tritiation of unsaturated precursors (e.g., via Pd/C and ³H₂ gas) .
    Validate labeling efficiency via scintillation counting and autoradiography in in vivo models .

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